molecular formula C12H15NO4S B2778608 Methyl 2-[(dimethylcarbamothioyl)oxy]-4-methoxybenzoate CAS No. 104795-54-2

Methyl 2-[(dimethylcarbamothioyl)oxy]-4-methoxybenzoate

Cat. No. B2778608
M. Wt: 269.32
InChI Key: LGFUIROALAEZSK-UHFFFAOYSA-N
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Description

“Methyl 2-[(dimethylcarbamothioyl)oxy]-4-methoxybenzoate” is a chemical compound with the CAS Number: 104795-54-2 . It has a molecular weight of 269.32 and its IUPAC name is methyl 2-{[(dimethylamino)carbothioyl]oxy}-4-methoxybenzoate .


Synthesis Analysis

The synthesis of this compound involves the reaction of methyl 2-hydroxy-5-nitrobenzoate with dimethylthiocarbamoyl chloride in the presence of DABCO . The reaction is carried out in anhydrous DMF at room temperature under a nitrogen atmosphere .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H15NO4S/c1-13(2)12(18)17-10-7-8(15-3)5-6-9(10)11(14)16-4/h5-7H,1-4H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model for further analysis.


Physical And Chemical Properties Analysis

This compound is a solid . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the available sources.

Scientific Research Applications

  • Application in Metal-Organic Frameworks (MOFs)

    • Field : Chemistry
    • Summary : This compound has been used in the synthesis of dimethylthiocarbamate-functionalized Metal-Organic Frameworks (MOFs) . MOFs are a class of compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures.
    • Methods : The compound was used in the high-temperature post-synthetic rearrangement of MOFs. The data for the MOF was collected at the Australian Synchotron operating at 17.5 keV .
    • Results : The atoms of the dimethylthiocarbamate pendant groups could not be located in the Fourier map, most likely due to dynamic and positional disorder .
  • Synthesis of Methyl 2-((dimethylcarbamoyl)thio)-5-nitrobenzoate

    • Field : Organic Chemistry
    • Summary : Methyl 2-[(dimethylcarbamothioyl)oxy]-4-methoxybenzoate was used as a precursor in the synthesis of methyl 2-((dimethylcarbamoyl)thio)-5-nitrobenzoate .
    • Methods : The compound was heated at 150 °C for 20 minutes, forming a brown liquid. The reaction mixture was cooled down to room temperature and solidified. The solid was ground to give a yellow powder .
    • Results : The reaction resulted in a 100% yield of the product .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of inadequate ventilation, respiratory protection should be worn .

properties

IUPAC Name

methyl 2-(dimethylcarbamothioyloxy)-4-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4S/c1-13(2)12(18)17-10-7-8(15-3)5-6-9(10)11(14)16-4/h5-7H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGFUIROALAEZSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=S)OC1=C(C=CC(=C1)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[(dimethylcarbamothioyl)oxy]-4-methoxybenzoate

CAS RN

104795-54-2
Record name methyl 2-[(dimethylcarbamothioyl)oxy]-4-methoxybenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a mixture of 350 g of methyl 2-hydroxy-4-methoxybenzoate, 648 g of 1,4-diazabicyclo[2.2.2]-octane (DABCO) and 3 L of dimethylformamide was added 712 g of dimethylthiocarbamoyl chloride. The mixture was warmed to 50° C. and held for 7 hours, then allowed to cool overnight. The mixture was poured into 10 L water; the aqueous mixture was extracted with 8 L of benzene-hexane (4:1). The organic solution was washed with 1N HCl, 10% NaOH, and dried over magnesium sulfate. Evaporation of the solvent in vacuo gave 396 g of the title compound, m.p. 95°-105° C. Further extraction of the aqueous mixture gave additional product, 171 g, m.p. 117°-120° C. Recrystallization of a portion of the crude product from methanol gave pure material, m.p. 122°-124° C.
Quantity
350 g
Type
reactant
Reaction Step One
Quantity
648 g
Type
reactant
Reaction Step One
Quantity
3 L
Type
reactant
Reaction Step One
Quantity
712 g
Type
reactant
Reaction Step Two
Name
Quantity
10 L
Type
solvent
Reaction Step Three

Citations

For This Compound
1
Citations
R Castelli, L Scalvini, F Vacondio… - Journal of Medicinal …, 2019 - ACS Publications
We describe a set of benzisothiazolinone (BTZ) derivatives that are potent inhibitors of monoacylglycerol lipase (MGL), the primary degrading enzyme for the endocannabinoid 2-…
Number of citations: 11 pubs.acs.org

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